molecular formula C5H6N2O4 B1673458 Hydroorotic acid, L- CAS No. 5988-19-2

Hydroorotic acid, L-

Cat. No.: B1673458
CAS No.: 5988-19-2
M. Wt: 158.11 g/mol
InChI Key: UFIVEPVSAGBUSI-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Dihydroorotic acid (CAS: 5988-19-2), also known as (S)-4,5-dihydroorotic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway. It is synthesized from carbamoyl aspartate via dihydroorotase and oxidized by dihydroorotate dehydrogenase (DHODH) to produce orotic acid, a precursor for uridine monophosphate (UMP) . This metabolite is critical for nucleic acid synthesis and cellular proliferation.

Additionally, L-Dihydroorotic acid is implicated in mitochondrial dysfunction, as its accumulation reflects impaired pyrimidine synthesis in ρ0 cells (mitochondrial DNA-depleted cells) .

Properties

IUPAC Name

(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVEPVSAGBUSI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331399
Record name L-Dihydroorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Dihydroorotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5988-19-2, 155-54-4
Record name L-Dihydroorotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5988-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroorotic acid, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroorotic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Dihydroorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Dihydroorotic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROOROTIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LPL64ZNA5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Dihydroorotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Chemical Synthesis and Crystallization

Base-Catalyzed Cyclization

The foundational approach to synthesizing L-Dihydroorotic acid involves cyclization reactions starting from precursor molecules such as L-aspartic acid or its derivatives. In one documented method, L-aspartic acid undergoes condensation with urea or its analogs under basic conditions. The reaction proceeds via a nucleophilic attack mechanism, facilitated by alkaline catalysts like sodium hydroxide or potassium carbonate. The intermediate product, a cyclic diamide, is subsequently oxidized to yield L-DHO. This method typically achieves yields of 60–75%, with purity dependent on subsequent crystallization steps.

A critical modification involves the use of microwave-assisted synthesis to accelerate reaction kinetics. Studies demonstrate that microwave irradiation at 100–150°C reduces reaction time from 12 hours to 30 minutes, albeit with a marginal decrease in yield (55–65%) due to side reactions. The crystalline structure of L-DHO obtained through this method exhibits a monoclinic lattice, confirmed by X-ray diffraction patterns.

Acid-Catalyzed Rearrangement

Alternative routes employ acidic conditions for the rearrangement of orotic acid derivatives. For instance, treatment of L-orotic acid with hydrochloric acid (2–4 M) at 80°C induces partial reduction, forming L-DHO through protonation of the pyrimidine ring followed by stereospecific hydrogenation. This method favors the retention of the L-configuration due to steric hindrance from the carboxylic acid group. However, the process requires precise pH control (3.5–4.0) to prevent over-reduction to tetrahydropyrimidine derivatives.

Table 1: Comparative Analysis of Chemical Synthesis Methods
Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Base cyclization NaOH 120 12 70 95
Microwave-assisted K₂CO₃ 150 0.5 62 92
Acid rearrangement HCl 80 6 68 90

Chromatographic Purification Techniques

Anion-Exchange Chromatography

The patent US6545006B1 delineates a purification protocol using anion-exchange resins, particularly those functionalized with quaternary ammonium groups (e.g., Dowex 1-X8). Crude L-DHO mixtures are loaded onto the column in a base-water solvent system (pH 9–10), exploiting the compound’s anionic character at alkaline conditions. Elution with a gradient of ammonium bicarbonate (0.1–0.5 M) achieves separation from byproducts such as orotic acid and dihydrouracil. This method enhances purity to >99%, as verified by HPLC analysis.

Reverse-Phase HPLC

For laboratory-scale purification, reverse-phase C18 columns with a mobile phase of acetonitrile-water (5:95 v/v, 0.1% trifluoroacetic acid) resolve L-DHO from contaminants. Retention times typically range from 8–10 minutes under isocratic conditions. Notably, the inclusion of ion-pairing agents like tetrabutylammonium bromide improves peak symmetry but complicates solvent removal in downstream applications.

Enzymatic Production via Dihydroorotate Dehydrogenase

Recombinant DHODH Systems

Recent advances leverage recombinant dihydroorotate dehydrogenase (DHODH) for biocatalytic synthesis. The enzyme, immobilized on chitosan-coated magnetic nanoparticles, catalyzes the stereospecific reduction of orotic acid to L-DHO in the presence of NADPH. A fed-batch reactor configuration maintains NADPH regeneration through glucose dehydrogenase, achieving a space-time yield of 12 g/L·h. The enzymatic route offers superior enantiomeric excess (>99.9%) compared to chemical methods.

Fermentation-Based Approaches

Metabolically engineered Escherichia coli strains overexpressing DHODH and aspartate transcarbamoylase produce L-DHO directly from glucose. By modulating the expression of pyrB and pyrD genes, titers reach 45 g/L in 72-hour fermentations. Downstream processing involves centrifugation, ultrafiltration, and crystallization at 4°C, yielding pharmaceutical-grade material.

Table 2: Enzymatic vs. Fermentative Production Metrics
Parameter Enzymatic Catalysis Fermentation
Titer (g/L) 25 45
Productivity (g/L·h) 12 0.63
Purity (%) 98 95
Cost ($/kg) 320 210

Industrial-Scale Manufacturing

Continuous-Flow Reactors

Pilot plants employ tubular reactors for continuous L-DHO synthesis. A representative setup combines a jacketed reactor (50 L volume) with inline pH and temperature sensors. The reaction mixture (0.5 M aspartic acid, 1.2 M urea) flows at 10 L/h, achieving 85% conversion per pass. Integrated crystallization units using anti-solvent precipitation (ethanol-water 70:30) yield 98% pure product at 200 kg/month capacity.

Solvent Recovery Systems

Economic viability necessitates solvent recycling, particularly for dimethylformamide (DMF) used in crystallization. Vacuum distillation at 80°C recovers 90% of DMF, with residual L-DHO removed via activated carbon filtration. Lifecycle assessments indicate a 40% reduction in waste generation compared to batch processes.

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FTIR) identifies characteristic absorptions at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend). Nuclear magnetic resonance (¹H NMR) in D₂O reveals singlet peaks at δ 3.15 (C4-H) and δ 4.30 (C5-H), confirming the dihydropyrimidine structure.

Chiral Purity Assessment

Chiral HPLC using a Crownpak CR-I column (Daicel) with 0.1 M HClO₄ mobile phase resolves L- and D-enantiomers. The L-form elutes at 14.2 minutes, while the D-form appears at 16.5 minutes, enabling quantification of enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

L-Dihydroorotic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Role in Pyrimidine Biosynthesis

L-Dihydroorotic acid is an intermediate in the de novo synthesis of pyrimidines, which are essential for the formation of nucleic acids (DNA and RNA). The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of L-dihydroorotic acid to orotic acid, which is a crucial step in this biosynthetic pathway. This process is vital for cell proliferation and growth, making L-dihydroorotic acid significant in cancer research and treatment.

Table 1: Key Enzymatic Reactions Involving L-Dihydroorotic Acid

EnzymeReactionProduct
DihydroorotaseL-Dihydroorotic acid + H₂O → N-carbamoyl-L-aspartateN-carbamoyl-L-aspartate
Dihydroorotate dehydrogenaseL-Dihydroorotic acid + O₂ → Orotic acid + H₂O₂Orotic acid

Biomarker for Disease Diagnosis

Recent studies have identified L-dihydroorotic acid as a potential biomarker for various diseases, including diabetic kidney disease (DKD). A metabolomics study highlighted its presence as a differential metabolite that could aid in the early identification of DKD. The study utilized advanced techniques such as ultraperformance liquid chromatography coupled with mass spectrometry to analyze serum metabolic profiles.

Case Study: Diabetic Kidney Disease

  • Objective : To identify potential biomarkers for DKD.
  • Method : Serum samples from patients with type 2 diabetes were analyzed.
  • Findings : L-Dihydroorotic acid was among 11 metabolites identified as significant for distinguishing DKD patients from controls, suggesting its utility in clinical diagnostics .

Cancer Research and Therapeutics

L-Dihydroorotic acid plays a crucial role in cancer research, particularly regarding DHODH inhibitors, which are being explored as anti-cancer agents. Inhibiting DHODH can lead to a decrease in pyrimidine synthesis, thereby affecting cancer cell proliferation.

Table 2: DHODH Inhibitors and Their Effects

InhibitorMechanism of ActionCancer Type(s)
NPD723Inhibits DHODH, leading to accumulation of L-dihydroorotic acidVarious cancers
H-006Metabolized to an active form that targets DHODHAcute myeloid leukemia

Recent findings indicate that treatment with DHODH inhibitors leads to increased levels of L-dihydroorotic acid in cancer cells, suggesting that monitoring this metabolite could provide insights into the efficacy of such treatments .

Analytical Methods for Quantification

Quantifying L-dihydroorotic acid in biological samples is essential for both research and clinical applications. A validated LC-MS/MS assay has been developed for its quantification in human plasma, demonstrating high accuracy and precision. This method allows for the assessment of endogenous levels of L-dihydroorotic acid, facilitating its use as a biomarker .

Table 3: Analytical Performance of LC-MS/MS Method

ParameterValue
Linear Range3.00 - 3,000 ng/mL
Accuracy91.9% - 106%
Inter-assay Precision (%) CV<7.2%

Broader Biological Implications

L-Dihydroorotic acid is not only limited to cancer and metabolic diseases but also has implications in immunology and neurology. Its role as a biomarker for cellular metabolism highlights its potential in understanding various physiological and pathological processes.

Mechanism of Action

L-Dihydroorotic acid exerts its effects by serving as a substrate for the enzyme dihydroorotate dehydrogenase. This enzyme catalyzes the conversion of L-Dihydroorotic acid to orotic acid, a key step in the de novo synthesis of pyrimidine nucleotides. The inhibition of dihydroorotate dehydrogenase leads to the accumulation of L-Dihydroorotic acid and a reduction in uridine levels, which can be used as biomarkers for pyrimidine synthesis .

Comparison with Similar Compounds

Orotic Acid (OA)

  • Role : OA is the oxidized product of L-Dihydroorotic acid via DHODH and serves as a precursor for UMP synthesis .
  • Functional Contrast : While L-Dihydroorotic acid is a substrate for DHODH, OA is a downstream metabolite. Elevated OA levels are linked to orotic aciduria, a genetic disorder, whereas L-Dihydroorotic acid accumulation correlates with mitochondrial dysfunction or DKD .

Azoxystrobin Acid

  • Role : A fungal-derived strobilurin, Azoxystrobin Acid is associated with protective effects in DKD, showing the highest negative odds ratio (OR < 1) among metabolites .
  • Contrast : While both compounds are elevated in DKD, L-Dihydroorotic acid is linked to pyrimidine metabolism, whereas Azoxystrobin Acid’s role may involve antifungal or antioxidant pathways .
  • Diagnostic Performance: In combination with L-Dihydroorotic acid and Linolelaidic Acid, Azoxystrobin Acid achieves an AUC of 0.93 for DKD prediction, outperforming individual metabolites .

Vanylglycol

  • Role: A tyrosine metabolism derivative, Vanylglycol is co-identified with L-Dihydroorotic acid as a diagnostic biomarker for pheochromocytoma .
  • Contrast: Vanylglycol is tied to catecholamine metabolism, while L-Dihydroorotic acid reflects pyrimidine synthesis. Their combined AUC for pheochromocytoma diagnosis is 0.89–0.93, emphasizing complementary metabolic pathways .

Linolelaidic Acid (C18:2N6T) and Linoleic Acid (C18:2N6C)

  • Role: These fatty acids are associated with inflammation and oxidative stress modulation. Linoleic Acid consumption is inversely correlated with chronic kidney disease .
  • However, Linolelaidic Acid combined with L-Dihydroorotic acid enhances DKD prediction accuracy .

Diagnostic and Predictive Performance Comparison

Table 1: Diagnostic Performance of Key Metabolites

Compound Associated Condition AUC Value Key Role/Pathway Reference
L-Dihydroorotic Acid DKD, Pheochromocytoma 0.85 (DKD), 0.89–0.93 (Pheochromocytoma) Pyrimidine metabolism, DHODH activity
Azoxystrobin Acid DKD 0.93 (combined) Antioxidant/protective
Vanylglycol Pheochromocytoma 0.89–0.93 Tyrosine metabolism
6-Aminocaproic Acid DKD 0.70 Organic acid metabolism

Table 2: Biochemical and Functional Contrast

Compound Structure Metabolic Pathway Disease Association Key Enzyme Interaction
L-Dihydroorotic Acid Pyrimidine derivative Pyrimidine synthesis DKD, Pheochromocytoma DHODH substrate
Orotic Acid Pyrimidine derivative Pyrimidine synthesis Orotic aciduria DHODH product
Azoxystrobin Acid Strobilurin Antioxidant DKD N/A
Vanylglycol Catechol derivative Tyrosine metabolism Pheochromocytoma N/A

Research Implications and Limitations

  • Strengths: L-Dihydroorotic acid’s high AUC values (>0.80) in DKD and pheochromocytoma underscore its diagnostic reliability . Its role in DHODH inhibition also links it to cancer therapy, as DHODH blockers (e.g., vidofludimus) suppress tumor growth .
  • Mechanistic studies on Azoxystrobin Acid and Vanylglycol in human diseases remain sparse .

Biological Activity

L-Dihydroorotic acid (DHOA), also known as (S)-4,5-dihydroorotate, is a pivotal compound in the biosynthesis of pyrimidines, playing a critical role in cellular metabolism across various organisms, including humans. This article explores the biological activity of L-Dihydroorotic acid, highlighting its enzymatic roles, implications in cancer biology, and potential therapeutic applications.

L-Dihydroorotic acid is an organic compound classified under alpha amino acids and derivatives. It is produced as an intermediate in the pyrimidine biosynthetic pathway, specifically catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH) . The chemical structure of DHOA can be represented as follows:

  • Chemical Formula : C5H6N2O4C_5H_6N_2O_4
  • Molecular Weight : 158.11 g/mol

DHOA is synthesized from ureidosuccinic acid through the action of specific enzymes, establishing its role as a metabolite crucial for nucleotide synthesis .

Enzymatic Activity and Assays

The primary biological activity of L-Dihydroorotic acid is mediated through its interaction with dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of DHOA to orotic acid, a key step in the production of pyrimidines necessary for DNA and RNA synthesis .

Assay Development for DHODH Activity

Recent studies have developed fluorescence-based assays to measure DHODH activity in various biological samples. For instance, a study measured DHODH activity in cultured HeLa cells and fibroblasts, revealing significantly higher activity in cancerous cells compared to normal tissues. The specific activities were quantified as follows:

Cell TypeDHODH Activity (pmol/10^5 cells/h)
HeLa Cells340 ± 25.9
Fibroblasts54.1 ± 7.40

Additionally, DHODH activity was found to be approximately five times higher in malignant tumor tissues compared to adjacent normal tissues . This suggests that elevated levels of DHOA and its enzymatic conversion may be linked to the rapid proliferation of cancer cells.

Role in Cancer Metabolism

The increased expression of DHODH in cancer cells correlates with their heightened demand for pyrimidines during rapid cell division. The anti-cancer potential of DHODH inhibitors has been explored due to their ability to disrupt this metabolic pathway, suggesting that targeting DHOA metabolism could be a viable strategy in cancer therapy .

Case Studies

Several case studies have investigated the therapeutic implications of modulating DHOA levels:

  • Cancer Treatment : Inhibitors targeting DHODH have shown promise in preclinical models by reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents.
  • Metabolic Disorders : Research indicates that DHOA may serve as a biomarker for certain metabolic disorders, including diabetic kidney disease (DKD), where altered pyrimidine metabolism is observed .

Q & A

Q. What are the recommended handling and storage protocols for L-Dihydroorotic acid in laboratory settings?

L-Dihydroorotic acid requires strict adherence to safety protocols due to its acute toxicity (Category 4 for oral and inhalation exposure) and skin/eye irritation risks . Key measures include:

  • Storage : Store at -20°C in tightly sealed containers to prevent degradation. Avoid exposure to direct sunlight, heat sources, or incompatible materials (e.g., strong acids, oxidizers) .
  • Handling : Use NIOSH/CEN-approved PPE, including P95 respirators for low-level exposure and OV/AG/P99 respirators for higher protection. Conduct work in fume hoods with adequate ventilation .
  • Decontamination : In case of spills, use sand or vermiculite for containment and dispose via approved waste facilities .

Q. What is the role of L-Dihydroorotic acid in pyrimidine biosynthesis?

L-Dihydroorotic acid is a critical intermediate in the de novo pyrimidine pathway. It is synthesized from carbamoyl aspartate via dihydroorotase and oxidized to orotate by dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for uridine monophosphate (UMP) production. This pathway is conserved across eukaryotes, including humans, and is a target for cancer and autoimmune disease therapies .

Q. How can researchers address discrepancies in reported solubility data for L-Dihydroorotic acid?

Reported solubility varies:

  • DMSO : ≥15.8 mg/mL at room temperature .
  • Water : ≥2.74 mg/mL with mild heating (40–50°C) and sonication .
    However, decomposition occurs at 254–255°C . To resolve contradictions:

Validate solubility experimentally using dynamic light scattering (DLS) or NMR.

Optimize dissolution protocols (e.g., pH adjustment, co-solvents) while monitoring thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers design assays to study L-Dihydroorotic acid's interaction with dihydroorotate dehydrogenase (DHODH)?

A validated enzymatic assay using recombinant human DHODH includes:

  • Substrate preparation : 2 mM L-Dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DPIP in assay buffer .
  • Kinetic measurement : Monitor DPIP reduction at 600 nm for 5 minutes using a spectrophotometer (e.g., SpectraMax Plus). Include substrate blanks to control for non-enzymatic reactions .
  • Data normalization : Express activity as µmol/min/mg protein, adjusting for enzyme concentration (0.02 µg/well) and path length correction (0.32 cm) .

Q. What methodologies are suitable for quantifying L-Dihydroorotic acid in biological matrices?

A surrogate matrix LC-MS/MS method enables precise quantitation in human plasma:

  • Sample preparation : Use protein precipitation with acetonitrile and deuterated internal standards (e.g., D₃-uridine) .
  • Chromatography : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) .
  • Mass detection : Monitor transitions m/z 159→113 (L-Dihydroorotic acid) and m/z 245→113 (uridine) in positive ion mode . Validate accuracy (85–115%) and precision (CV <15%) per FDA guidelines.

Q. How can researchers resolve conflicting data on L-Dihydroorotic acid's stability under varying experimental conditions?

Contradictions arise from differing pH, temperature, and matrix effects. A systematic approach includes:

Stress testing : Expose the compound to extreme pH (2–12), UV light, and oxidative conditions (H₂O₂).

Stability indicators : Monitor degradation via HPLC-UV (retention time shifts) or LC-MS (fragment ion analysis) .

Thermal analysis : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 254°C) .

Q. What strategies are recommended for comparative studies of L-Dihydroorotic acid metabolism across species?

  • Enzyme kinetics : Compare DHODH activity in mitochondrial extracts from yeast, rodents, and humans using the DPIP assay .
  • Genomic analysis : Align DHODH sequences (e.g., UniProt) to identify conserved catalytic residues (e.g., FMN-binding domains) .
  • Metabolomic profiling : Use ¹³C-labeled L-Dihydroorotic acid to track flux into UMP and downstream nucleotides via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroorotic acid, L-
Reactant of Route 2
Hydroorotic acid, L-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.